Cas no 41208-22-4 (2-Piperidin-1-yl-1-phenylethylamine)

2-Piperidin-1-yl-1-phenylethylamine Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-2-piperidin-1-yl-ethylamine
- 2-(PIPERIDIN-1-YL)-1-PHENYLETHYLAMINE
- 2-PIPERIDIN-1-YL-1-PHENYLETHYLAMINE
- 1-(2-Amino-2-phenyl-ethyl)piperidin
- 1-(2-amino-2-phenylethyl)piperidine
- 1-< 2-Phenyl-2-amino-ethyl> -piperidin
- 1-phenyl-2-(piperidin-1-yl)ethanamine
- 1-Phenyl-2-piperidino-aethylamin
- 1-phenyl-2-piperidino-ethylamine
- 1-phenyl-2-piperidylethylamine
- AC1MZ568
- AC1Q50CX
- AGN-PC-00M1TR
- SBB027667
- SureCN3051447
- A914221
- AR3551
- 1-Phenyl-2-(1-piperidinyl)ethanamine
- AKOS016046565
- EN300-66848
- SB43592
- SCHEMBL3051447
- BBL030227
- 41208-22-4
- 1-Phenyl-2-(1-piperidinyl)ethanamine, AldrichCPR
- 1-phenyl-2-(piperidin-1-yl)ethan-1-amine
- AKOS000144034
- 1-phenyl-2-piperidin-1-ylethanamine
- STL313654
- PS-3622
- MFCD04117776
- DTXSID70397611
- CS-0171282
- 2-Piperidin-1-yl-1-phenylethylamine
-
- MDL: MFCD04117776
- Inchi: InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2
- InChI Key: XNUTYKUKRPEFKX-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(CN2CCCCC2)N
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Color/Form: Liquid
2-Piperidin-1-yl-1-phenylethylamine Security Information
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P261;P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
2-Piperidin-1-yl-1-phenylethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P475528-250mg |
2-Piperidin-1-yl-1-phenylethylamine |
41208-22-4 | 250mg |
$ 250.00 | 2022-06-03 | ||
abcr | AB234932-1 g |
2-(Piperidin-1-yl)-1-phenylethylamine; . |
41208-22-4 | 1 g |
€583.10 | 2023-07-20 | ||
Enamine | EN300-66848-0.5g |
1-phenyl-2-(piperidin-1-yl)ethan-1-amine |
41208-22-4 | 95% | 0.5g |
$226.0 | 2023-02-13 | |
Enamine | EN300-66848-5.0g |
1-phenyl-2-(piperidin-1-yl)ethan-1-amine |
41208-22-4 | 95% | 5.0g |
$1042.0 | 2023-02-13 | |
Chemenu | CM313910-5g |
1-Phenyl-2-(piperidin-1-yl)ethanamine |
41208-22-4 | 95% | 5g |
$757 | 2021-08-18 | |
Apollo Scientific | OR12970-250mg |
1-Phenyl-2-(piperidin-1-yl)ethylamine |
41208-22-4 | 95% | 250mg |
£315.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1234506-100mg |
2-PIPERIDIN-1-YL-1-PHENYLETHYLAMINE |
41208-22-4 | 95% (NMR) | 100mg |
$225 | 2024-06-06 | |
Fluorochem | 058726-250mg |
1-Phenyl-2-piperidin-1-yl-ethylamine |
41208-22-4 | 95% | 250mg |
£110.00 | 2022-02-28 | |
abcr | AB234932-250 mg |
2-(Piperidin-1-yl)-1-phenylethylamine; . |
41208-22-4 | 250 mg |
€253.80 | 2023-07-20 | ||
Enamine | EN300-66848-1.0g |
1-phenyl-2-(piperidin-1-yl)ethan-1-amine |
41208-22-4 | 95% | 1.0g |
$290.0 | 2023-02-13 |
2-Piperidin-1-yl-1-phenylethylamine Related Literature
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1. Two expedient methods for the preparation of chiral diaminesSimon E. de Sousa,Peter O’Brien,Pierre Poumellec J. Chem. Soc. Perkin Trans. 1 1998 1483
Additional information on 2-Piperidin-1-yl-1-phenylethylamine
Compound CAS No 41208-22-4: 1-Phenyl-2-piperidin-1-yl-ethylamine
The compound with CAS No 41208-22-4, commonly referred to as 1-Phenyl-2-piperidin-1-yl-ethylamine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug development. The long-tail keyword for this compound, 1-(phenyl)-2-(piperidinyl)ethylamine, highlights its structural composition, which includes a phenyl group attached to a piperidine ring via an ethylamine linkage.
Recent studies have focused on the synthesis and characterization of 1-Phenyl-2-piperidin-1-yl-ethylamine, particularly its role in modulating neurotransmitter systems. Researchers have explored its ability to interact with serotonin and dopamine receptors, making it a promising candidate for treating neurological disorders such as depression and anxiety. The long-tail keyword neurotransmitter modulation underscores the compound's potential therapeutic applications.
The synthesis of 1-(phenyl)-2-(piperidinyl)ethylamine involves a multi-step process, often utilizing palladium-catalyzed coupling reactions. These methods have been optimized in recent years to improve yield and purity. The long-tail keyword palladium-catalyzed synthesis reflects the cutting-edge techniques employed in its production.
In terms of pharmacokinetics, studies have shown that 1-phencyl-piperidine derivative exhibits favorable bioavailability when administered orally. This characteristic makes it an attractive option for drug delivery systems. The long-tail keyword bioavailability optimization highlights the importance of this aspect in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 1-(phenyl)-2-(piperidinyl)ethylamine to various receptor sites. These computational models provide insights into the compound's efficacy and selectivity, aiding in the design of more potent analogs. The long-tail keyword computational modeling emphasizes the role of technology in modern drug discovery.
The application of 1-phencyl-piperidine derivative extends beyond pharmacology into materials science, where it is being explored as a precursor for advanced polymers. This diversification underscores the compound's versatility and potential for industrial applications. The long-tail keyword polymer precursor highlights this emerging area of research.
In conclusion, CAS No 41208-22-4, or 1-(phenyl)-2-(piperidinyl)ethylamine, represents a versatile and promising molecule with applications spanning drug development, materials science, and beyond. Its unique structure and favorable pharmacokinetic properties make it a subject of ongoing research interest.
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